molecular formula C19H17Cl2N3O3S B4764619 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate

Cat. No.: B4764619
M. Wt: 438.3 g/mol
InChI Key: MLPRXLJZRUJSJH-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved through the amidation and cyclization of 2-aminobenzoic acid derivatives. The resulting quinazoline derivative is then subjected to further functionalization to introduce the methoxy and methyl groups at the appropriate positions .

The next step involves the introduction of the sulfanyl group. This can be done by reacting the quinazoline derivative with a suitable thiol reagent under mild conditions. Finally, the carbamate group is introduced by reacting the intermediate with 3,4-dichlorophenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors involved in various biological pathways. The sulfanyl and carbamate groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate
  • 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)urea
  • 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)thiourea

Uniqueness

The unique combination of the quinazoline core with the sulfanyl and carbamate groups distinguishes this compound from other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S/c1-11-14-10-13(26-2)4-6-17(14)24-18(22-11)28-8-7-27-19(25)23-12-3-5-15(20)16(21)9-12/h3-6,9-10H,7-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRXLJZRUJSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate
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2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate

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